Ricolinostat

Description

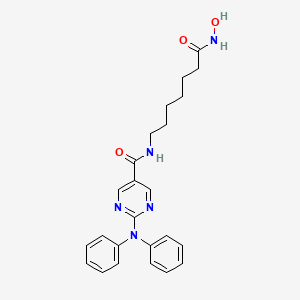

Structure

3D Structure

Properties

IUPAC Name |

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZYDVAGYRLSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157148 | |

| Record name | Ricolinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316214-52-4 | |

| Record name | Ricolinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ricolinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ricolinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RICOLINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ricolinostat (ACY-1215): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricolinostat (ACY-1215) is a pioneering, orally bioavailable, selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Unlike pan-HDAC inhibitors that target a broad range of HDAC enzymes and are often associated with significant toxicity, this compound's specificity for the primarily cytoplasmic HDAC6 offers a more targeted therapeutic approach.[1][2] This selectivity is hypothesized to enhance anti-cancer activity in combination with standard-of-care regimens while minimizing off-target effects.[4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular targets, the resultant signaling pathway perturbations, and the cellular consequences that underpin its therapeutic potential, particularly in oncology.

Core Mechanism: Selective HDAC6 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the HDAC6 enzyme. HDAC6 is a unique, class IIb HDAC that resides predominantly in the cytoplasm and is distinguished by its two catalytic domains and a C-terminal zinc finger domain, which is crucial for binding ubiquitin.[5] Its primary substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90, rather than core histones in the nucleus.[6]

Enzymatic Selectivity

This compound demonstrates marked selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs (HDAC1, 2, and 3) that are associated with the toxicities of non-selective HDAC inhibitors.[1][7] This selectivity is critical to its improved therapeutic index.

Table 1: this compound (ACY-1215) Inhibitory Activity against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 | Reference |

| HDAC6 | 5 | - | [8][9] |

| HDAC1 | 58 | >11-fold | [9] |

| HDAC2 | 48 | ~10-fold | [9] |

| HDAC3 | 51 | >10-fold | [9] |

| HDAC8 | 100 | 20-fold | [3][8] |

| HDAC4, 5, 7, 9, 11 | >1000 | >200-fold | [8][10] |

| Sirtuin 1, 2 | >1000 | >200-fold | [8][10] |

Pharmacodynamics: Target Engagement

The inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates. The level of acetylated α-tubulin is a reliable and frequently used pharmacodynamic biomarker for assessing this compound's target engagement in both preclinical and clinical settings.[11] Studies in patients show dose-dependent increases in acetylated tubulin in peripheral blood lymphocytes following this compound administration, with maximal levels observed 1-2 hours post-dose.[1][4][12]

Downstream Cellular Effects of HDAC6 Inhibition

The selective inhibition of HDAC6 by this compound triggers several downstream events that contribute to its anti-neoplastic activity.

Disruption of Proteostasis: The Aggresome Pathway

A critical function of HDAC6 is to regulate the cellular response to misfolded protein stress. When the primary protein degradation machinery, the ubiquitin-proteasome system, is overwhelmed or inhibited, misfolded proteins are polyubiquitinated. HDAC6 binds to these ubiquitinated proteins and facilitates their transport along microtubule tracks to form a perinuclear inclusion body called an aggresome.[2][5][6] The aggresome then fuses with lysosomes for final clearance via autophagy.[6] This serves as a crucial compensatory pathway for protein degradation.[6]

This compound, by inhibiting HDAC6, blocks this aggresome-mediated protein clearance pathway.[2][13] This leads to the accumulation of toxic, misfolded, and ubiquitinated proteins within the cell, inducing significant proteotoxic stress.[2] This mechanism is particularly relevant when this compound is used in combination with proteasome inhibitors (e.g., bortezomib, carfilzomib), as the dual blockade of both major protein degradation pathways results in synergistic cytotoxicity.[1][6][13]

Modulation of Microtubule Dynamics

HDAC6 is the primary deacetylase for α-tubulin, a core component of microtubules.[14] Deacetylation by HDAC6 is crucial for maintaining the dynamic stability of the microtubule network.[14] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin.[14][15] This modification is thought to stabilize microtubules, potentially interfering with dynamic cellular processes like cell division, migration, and intracellular transport, which may contribute to its anti-cancer effects.[14][16]

Disruption of Chaperone Function

This compound also disrupts the Hsp90 protein chaperone system through the hyperacetylation of Hsp90.[2] This can impair Hsp90's function, leading to the degradation of its client proteins, many of which are oncoproteins critical for cancer cell growth and survival.

Induction of Anti-Cancer Cellular Programs

The molecular changes induced by this compound culminate in the activation of potent anti-tumor cellular programs, including apoptosis and cell cycle arrest.

Apoptosis Induction

This compound, both as a single agent and in combination, induces apoptosis in cancer cells.[14][16] This programmed cell death is triggered through multiple converging mechanisms:

-

ER Stress and UPR: The accumulation of misfolded proteins from aggresome blockade leads to protracted endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR).[11][14][17] Initially a protective response, sustained UPR activation ultimately triggers apoptosis.[14] this compound's activity has been linked to the acetylation of the ER chaperone Bip (GRP78), a key regulator of the UPR.[14]

-

Caspase Activation: this compound treatment leads to the activation of the intrinsic (caspase-9) and extrinsic (caspase-8) apoptosis pathways, culminating in the activation of the executioner caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[14][16][17]

-

ROS Generation: The drug combination has been shown to increase reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[14][16] This is associated with the decreased expression of the antioxidant protein Thioredoxin (Trx).[14]

-

Modulation of Bcl-2 Family Proteins: The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is shifted to favor cell death.[14][16]

Cell Cycle Regulation

This compound has been shown to affect cell cycle progression. As a single agent, it can induce an increase in the G0/G1 phase population.[14] In combination with agents like bendamustine, it reduces the proportion of cells in the G0/G1 and S phases, causing an increase in the "sub-G0/G1" peak, which is indicative of apoptotic cells.[14][16] These effects are mediated through the modulation of cell-cycle regulatory proteins such as p21 and p27.[14]

Summary of In Vitro Anti-Cancer Activity

This compound has demonstrated dose- and time-dependent cytotoxic effects across a range of hematological malignancy cell lines.

Table 2: this compound (ACY-1215) IC50 Values in Non-Hodgkin's Lymphoma (NHL) Cell Lines (48h treatment)

| Cell Line | Histological Subtype | IC50 (µM) | Reference |

| WSU-NHL | Diffuse Large B-cell Lymphoma | 1.51 | [15] |

| RL | Diffuse Large B-cell Lymphoma | 2.15 | [15] |

| Granta-519 | Mantle Cell Lymphoma | 8.65 | [15] |

| Jeko-1 | Mantle Cell Lymphoma | 2.58 | [15] |

| Hut-78 | Cutaneous T-cell Lymphoma | 2.45 | [15] |

| Karpas-299 | Anaplastic Large-cell Lymphoma | 1.95 | [15] |

Note: IC50 values are indicative and can vary based on experimental conditions.

Detailed Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of standard and specialized laboratory techniques.

HDAC Enzyme Inhibition Assay

-

Principle: To quantify the direct inhibitory effect of this compound on specific HDAC enzymes.

-

Methodology:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are diluted in an assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.001% Tween-20).[3]

-

This compound is serially diluted and pre-incubated with the enzymes for a short period (e.g., 10 minutes).[3]

-

A fluorogenic substrate (e.g., Fluor-de-Lys) is added to the enzyme/inhibitor mixture.[3]

-

HDAC activity deacetylates the lysine side chain on the substrate. A developer solution containing a protease (e.g., trypsin) is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methoxy-coumarin).[3][8][10]

-

The fluorescence is measured over time using a microplate reader. The linear rate of the reaction is calculated to determine the level of inhibition and subsequently the IC50 value.[3][8][10]

-

Cell Viability (MTT) Assay

-

Principle: To assess the cytotoxic or cytostatic effect of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with escalating concentrations of this compound (and/or combination drugs) for specified time periods (e.g., 24, 48, 72 hours).[11][14]

-

Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.[3][16]

-

Western Blotting

-

Principle: To detect and quantify specific proteins in cell lysates to assess the effects of this compound on signaling pathways.

-

Methodology:

-

Cells are treated with this compound as required.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined (e.g., BCA assay).

-

Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).

-

The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for target proteins (e.g., acetylated-α-tubulin, total α-tubulin, cleaved PARP, Caspase-3, p21, β-actin).[9][14]

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected on X-ray film or with a digital imager.

-

Flow Cytometry for Apoptosis and Cell Cycle

-

Principle: To quantitatively analyze cellular characteristics on a single-cell basis.

-

Methodology:

-

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Cells are harvested after treatment with this compound.

-

They are washed and resuspended in an Annexin V binding buffer.

-

FITC-conjugated Annexin V (stains externalized phosphatidylserine in early apoptotic cells) and Propidium Iodide (PI, stains DNA in late apoptotic/necrotic cells with compromised membranes) are added.

-

Samples are analyzed on a flow cytometer to distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.[14][16]

-

-

Cell Cycle Analysis:

-

Treated cells are harvested and fixed (e.g., with cold 70% ethanol).

-

Cells are washed and treated with RNase to remove RNA.

-

A DNA-intercalating fluorescent dye (e.g., Propidium Iodide) is added.

-

The fluorescence intensity, which is proportional to DNA content, is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population.[14][16]

-

-

Conclusion

This compound (ACY-1215) operates through a distinct and targeted mechanism of action centered on the selective inhibition of HDAC6. This specificity allows it to circumvent the broad toxicities associated with pan-HDAC inhibitors while exerting potent anti-cancer effects. Its primary mechanisms involve the disruption of cellular proteostasis by blocking the aggresome pathway, leading to proteotoxic overload, ER stress, and subsequent apoptosis. This core mechanism provides a strong rationale for its synergistic activity with proteasome inhibitors. Additional effects on microtubule stability and chaperone function contribute to its overall efficacy. The well-defined pharmacodynamic marker of α-tubulin acetylation further aids in its clinical development. This focused mechanism of action makes this compound a significant tool in targeted cancer therapy, particularly for hematological malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. This compound | HDAC | Apoptosis | TargetMol [targetmol.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Ricolinostat: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricolinostat (also known as ACY-1215) is a pioneering, orally bioavailable, and selective inhibitor of histone deacetylase 6 (HDAC6).[1] Its targeted mechanism of action, primarily impacting cytoplasmic protein degradation pathways, has positioned it as a promising therapeutic agent in oncology, particularly for hematological malignancies like multiple myeloma.[2][3] This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and the fundamental signaling pathways it modulates. Detailed experimental protocols, quantitative data tables, and visual diagrams are presented to support researchers and drug development professionals in their understanding and utilization of this compound.

Chemical Properties of this compound

This compound is a hydroxamic acid derivative characterized by a diphenylamino-pyrimidine core structure.[4] Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | [4] |

| Synonyms | ACY-1215, Rocilinostat | [4][5] |

| CAS Number | 1316214-52-4 | [4][5] |

| Molecular Formula | C₂₄H₂₇N₅O₃ | [4][5] |

| Molecular Weight | 433.50 g/mol | [4][5] |

| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | [6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | ≥ 50 mg/mL (115.34 mM) | [5] |

| Water | Insoluble | [7] |

| Ethanol | Insoluble or slightly soluble | [7][8] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.77 mM) | [5] |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.77 mM) | [5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.77 mM) | [5] |

Table 3: Storage and Stability of this compound

| Form | Storage Condition | Duration | Reference(s) |

| Solid Powder | -20°C | 3 years | [8] |

| In Solvent | -80°C | 1 year | [5] |

| In Solvent | -20°C | 6 months (under nitrogen) | [5] |

Synthesis of this compound

An improved and scalable synthesis of this compound has been developed, focusing on cost-effectiveness and environmental friendliness by avoiding harsh reaction conditions and the use of toxic reagents.[2] The synthesis commences with ethyl 2-chloropyrimidine-5-carboxylate and proceeds through a five-step reaction sequence.[2]

Logical Diagram of the Improved this compound Synthesis Pathway

Caption: Improved synthesis route for this compound.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution to form Ethyl 2-(phenylamino)pyrimidine-5-carboxylate [2]

-

To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv) in a suitable solvent, add aniline (1.2 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Heat the reaction mixture to 100°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform a suitable work-up, which may include extraction and washing.

-

The crude product is purified by recrystallization from an ethanol/water mixture to yield ethyl 2-(phenylamino)pyrimidine-5-carboxylate with a purity of >99% and a yield of approximately 96%.

Step 2: Ullmann Coupling to form Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate [2]

-

Combine ethyl 2-(phenylamino)pyrimidine-5-carboxylate (1.0 equiv), iodobenzene, copper(I) iodide (CuI, 0.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv) in a suitable solvent.

-

Heat the reaction mixture under an inert atmosphere and stir until the starting material is consumed.

-

After cooling, the reaction mixture is worked up to remove the catalyst and other inorganic materials.

-

The resulting crude ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is used in the next step without further purification.

Step 3: Hydrolysis to form 2-(Diphenylamino)pyrimidine-5-carboxylic acid [6]

-

Treat the crude ethyl 2-(diphenylamino)pyrimidine-5-carboxylate from the previous step with a solution of lithium hydroxide (LiOH) in a mixture of water and a suitable organic solvent (e.g., THF or methanol).

-

Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-(diphenylamino)pyrimidine-5-carboxylic acid.

Step 4: Amide Condensation to form Methyl 7-((2-(diphenylamino)pyrimidin-5-yl)formamido)heptanoate [6]

-

To a solution of 2-(diphenylamino)pyrimidine-5-carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOBt).

-

Add methyl 7-aminoheptanoate (or its hydrochloride salt along with a base like triethylamine or DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature until the formation of the amide is complete.

-

Perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.

-

The crude product can be purified by recrystallization or used directly in the final step.

Step 5: Aminolysis to form this compound [2]

-

Dissolve the methyl 7-((2-(diphenylamino)pyrimidin-5-yl)formamido)heptanoate from the previous step in a suitable solvent such as methanol.

-

Add a solution of hydroxylamine (often prepared in situ from hydroxylamine hydrochloride and a base like sodium methoxide) to the reaction mixture.

-

Stir the reaction at room temperature until the aminolysis is complete.

-

The final product, this compound, is purified by recrystallization from a DMF/water mixture to yield the product with a purity of >99.7%.[2] The overall yield for the improved process is reported to be 65.8%.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through the selective inhibition of HDAC6, a class IIb histone deacetylase that is predominantly located in the cytoplasm.[1][9] This selectivity allows for a more targeted therapeutic approach with potentially fewer side effects compared to pan-HDAC inhibitors.[1]

HDAC6 Inhibition and Disruption of the Aggresome Pathway

HDAC6 plays a crucial role in the cellular stress response, particularly in the degradation of misfolded or aggregated proteins via the aggresome pathway.[3] When the primary protein degradation machinery, the ubiquitin-proteasome system (UPS), is overwhelmed or inhibited (as is the case with proteasome inhibitor therapy in multiple myeloma), cells rely on the HDAC6-mediated aggresome pathway for survival.[3]

HDAC6 facilitates the transport of ubiquitinated misfolded proteins along microtubules to the aggresome, a perinuclear inclusion body where these proteins are sequestered and eventually cleared by autophagy.[3] this compound, by inhibiting the deacetylase activity of HDAC6, leads to the hyperacetylation of α-tubulin, a key component of microtubules.[3] This hyperacetylation disrupts microtubule-dependent trafficking, thereby impairing the formation of the aggresome and leading to the accumulation of toxic, misfolded proteins within the cell.[1] This accumulation of proteotoxic stress ultimately triggers apoptosis.[1]

References

- 1. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor this compound Reveals Rational Drug : Drug Combination with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Ricolinostat's Role in Aggresome Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cellular protein quality control system is essential for maintaining proteostasis. When this system is overwhelmed, particularly through the inhibition of the ubiquitin-proteasome pathway, misfolded and polyubiquitinated proteins accumulate, posing a cytotoxic threat. As a compensatory, cytoprotective mechanism, the cell sequesters these aggregates into a perinuclear inclusion body known as an aggresome. This process is heavily dependent on the deacetylase activity and scaffolding function of Histone Deacetylase 6 (HDAC6). Ricolinostat (ACY-1215) is a potent and selective inhibitor of HDAC6. By targeting HDAC6, this compound effectively blocks the formation of the aggresome, preventing the sequestration of toxic protein aggregates. This mechanism has significant therapeutic implications, particularly in oncology, where it can act synergistically with proteasome inhibitors to induce apoptosis in cancer cells. This guide provides an in-depth examination of the molecular mechanisms underpinning this compound's role in aggresome formation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Aggresome Pathway: A Cellular Defense Mechanism

When the ubiquitin-proteasome system is impaired or overloaded, polyubiquitinated misfolded proteins begin to accumulate in the cytoplasm[1]. To mitigate the toxicity of these aggregates, the cell initiates the aggresome pathway[1][2]. This process involves the active transport of small protein aggregates along the microtubule network to the microtubule-organizing center (MTOC), where they coalesce into a single, large inclusion body—the aggresome[1][3]. The formation of an aggresome is considered a cytoprotective response that sequesters potentially harmful proteins, facilitating their eventual clearance through autophagy[1][4].

The Central Role of HDAC6

HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that is a master regulator of the aggresome pathway[5][6][7]. Its critical function is not primarily dependent on its deacetylase activity on histones, but rather on its non-histone substrates and its unique structural domains.

Key Functions of HDAC6 in Aggresome Formation:

-

Linker Protein: HDAC6 acts as a crucial adaptor molecule, bridging ubiquitinated protein cargo to the cellular transport machinery[1][2].

-

Ubiquitin Binding: It possesses a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP or BUZ finger) that specifically recognizes and binds to polyubiquitinated proteins[1][5][8]. Interestingly, this binding is not to the polyubiquitin chain itself, but to the unanchored C-terminal diglycine motif of ubiquitin, which becomes exposed within the aggregates[1][9].

-

Dynein Motor Complex Recruitment: HDAC6 directly interacts with the p150Glued subunit of the dynactin complex, which in turn links the cargo to the dynein motor protein[1]. Dynein is a minus-end-directed motor that transports cargo along microtubules towards the MTOC[10][11][12].

-

Microtubule Dynamics: HDAC6 is the major α-tubulin deacetylase in the cell[5][13]. The deacetylation of α-tubulin is associated with microtubule stability and dynamics, which are essential for the efficient transport of aggregates[7][13].

This coordinated action of binding ubiquitinated cargo and linking it to the dynein motor complex is the fundamental role of HDAC6 in trafficking protein aggregates to form the aggresome[2][6][14]. Cells deficient in HDAC6 are unable to form aggresomes properly and show increased sensitivity to the stress induced by misfolded proteins[2].

This compound (ACY-1215): A Selective HDAC6 Inhibitor

This compound is a first-in-class, orally bioavailable, selective inhibitor of HDAC6[15][16][17]. Its selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs, is a key feature that potentially reduces the toxicity seen with pan-HDAC inhibitors[18][19].

| Parameter | Value | Reference |

| Target | Histone Deacetylase 6 (HDAC6) | [18][20] |

| IC₅₀ (Cell-free) | 5 nM | [18] |

| Selectivity | >10-fold selective for HDAC6 over Class I HDACs (HDAC1/2/3) | [18] |

Mechanism of Action: this compound's Inhibition of Aggresome Formation

This compound exerts its effect on aggresome formation by directly inhibiting the function of its target, HDAC6. This inhibition disrupts the critical linkage between ubiquitinated protein aggregates and the dynein motor complex.

The proposed mechanism is as follows:

-

HDAC6 Inhibition: this compound binds to the catalytic domain of HDAC6, inhibiting its deacetylase activity. This leads to the hyperacetylation of its substrates, most notably α-tubulin[21].

-

Disruption of Cargo Transport: The primary mechanism by which this compound blocks aggresome formation is by preventing HDAC6 from escorting ubiquitinated proteins to the dynein motor[22]. This disruption means that instead of being collected at the MTOC, the toxic protein aggregates remain dispersed throughout the cytoplasm[22].

-

Induction of Proteotoxic Stress: In cancer cells, particularly those treated with proteasome inhibitors, this inability to form aggresomes creates a crisis. The proteasome pathway is blocked, and the compensatory aggresome pathway is also inhibited. This dual blockade leads to a massive accumulation of cytotoxic, misfolded proteins, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis[16][17][22].

Synergy with Proteasome Inhibitors

The therapeutic rationale for using this compound is powerfully demonstrated in its synergy with proteasome inhibitors (PIs) like carfilzomib (CFZ) and bortezomib in multiple myeloma (MM)[16][17][22].

-

Proteasome Inhibitors: PIs block the 26S proteasome, the cell's primary machinery for degrading ubiquitinated proteins. This leads to an accumulation of misfolded proteins.

-

Cellular Response: MM cells adapt to PI-induced stress by upregulating the aggresome pathway as a survival mechanism to clear the protein excess[17].

-

This compound's Role: this compound closes this escape route. By inhibiting HDAC6, it prevents the formation of the protective aggresome, causing the accumulated proteins to become overwhelmingly toxic, leading to synergistic cell death[22].

This combination turns a cytoprotective mechanism (aggresome formation) into a liability, enhancing the therapeutic efficacy of proteasome inhibitors[22].

Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies investigating this compound's effects, particularly in combination with proteasome inhibitors.

Table 1: In Vitro Cytotoxicity of this compound in Lymphoma Cells

| Cell Line | This compound IC₅₀ (48h) | Reference |

| Granta-519 | 1.51 µM | [21] |

| Jeko-1 | 2.11 µM | [21] |

| Mino | 3.25 µM | [21] |

| JVM-2 | 8.65 µM | [21] |

| Rec-1 | 2.56 µM | [21] |

| U-2932 | 4.34 µM | [21] |

Data from a study evaluating the single-agent activity of this compound.

Table 2: Clinical Response in Relapsed/Refractory Multiple Myeloma (RRMM)

| Treatment Combination | Patient Cohort | Overall Response Rate (ORR) | Reference |

| This compound (≥160 mg daily) + Bortezomib + Dexamethasone | RRMM Patients | 37% | [17][19] |

| This compound + Bortezomib + Dexamethasone | Bortezomib-refractory Patients | 14% | [19] |

| This compound + Lenalidomide + Dexamethasone | RRMM Patients | 55% | [23] |

Data from Phase I/II clinical trials demonstrating the efficacy of this compound in combination therapies.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study this compound's effect on aggresome formation.

Immunofluorescent Staining for Aggresome Visualization

This protocol is used to visually confirm the inhibition of aggresome formation.

-

Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) on glass coverslips. Treat cells with a proteasome inhibitor (e.g., 100 nM Carfilzomib) to induce aggresome formation, with or without this compound (e.g., 3 µM) for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with a primary antibody against a marker for aggregated proteins, such as anti-ubiquitin (e.g., rabbit polyclonal) or anti-p62/SQSTM1, overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize cells using a confocal or fluorescence microscope. Aggresomes appear as a bright, dense, perinuclear focus of fluorescence in PI-treated cells. In cells co-treated with this compound, this focal staining is absent, and fluorescence is diffuse throughout the cytoplasm[22].

Western Blot for Protein Acetylation and Apoptosis Markers

This protocol quantifies the biochemical effects of this compound.

-

Cell Lysis: Treat cells as described above. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies overnight at 4°C. Key primary antibodies include:

-

HDAC6 activity marker: Acetylated α-tubulin

-

Apoptosis marker: Cleaved PARP, Cleaved Caspase-3

-

Loading control: β-actin, GAPDH

-

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system[21]. An increase in acetylated α-tubulin confirms HDAC6 inhibition, while an increase in cleaved PARP/Caspase-3 indicates apoptosis.

In Vivo Mouse Xenograft Study

This protocol assesses the in vivo efficacy of this compound combination therapy.

-

Tumor Implantation: Subcutaneously inject human multiple myeloma cells (e.g., MM.1S) into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Carfilzomib alone, this compound + Carfilzomib).

-

Drug Administration: Administer drugs according to a predetermined schedule. For example, Carfilzomib (intravenously) twice weekly and this compound (oral gavage) daily.

-

Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health regularly.

-

Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers). The combination treatment group is expected to show a significant reduction in tumor volume compared to single-agent or vehicle groups[22].

Visualizations: Pathways and Workflows

Diagram 1: The HDAC6-Mediated Aggresome Formation Pathway

Caption: HDAC6 links ubiquitinated aggregates to the dynein motor for transport to the aggresome.

Diagram 2: this compound's Mechanism of Aggresome Inhibition

Caption: this compound inhibits HDAC6, blocking aggregate transport and promoting apoptosis.

Diagram 3: Experimental Workflow for Synergy Testing

Caption: Workflow to assess synergy between this compound and a proteasome inhibitor (PI).

Conclusion and Future Directions

This compound's targeted inhibition of HDAC6 provides a clear and potent mechanism for disrupting the cytoprotective aggresome pathway. This action prevents the sequestration of misfolded proteins, leading to overwhelming proteotoxic stress and apoptosis, a mechanism that is highly synergistic with proteasome inhibition. The data strongly support this model, with preclinical and clinical studies in multiple myeloma demonstrating the therapeutic potential of this approach.

Future research should continue to explore:

-

Biomarkers of Response: Identifying which patient populations are most likely to benefit from HDAC6 inhibition.

-

Novel Combinations: Investigating the synergy of this compound with other classes of anti-cancer agents beyond proteasome inhibitors.

-

Other Disease Contexts: Exploring the role of HDAC6 inhibition and aggresome disruption in neurodegenerative diseases characterized by protein aggregation, such as Parkinson's and Huntington's disease[4][13].

This technical guide summarizes the foundational role of this compound in modulating aggresome formation, providing a framework for researchers and drug developers to understand and further investigate this promising therapeutic strategy.

References

- 1. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarship.miami.edu]

- 3. journals.biologists.com [journals.biologists.com]

- 4. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Aggresome–Autophagy Associated Gene HDAC6 Is a Potential Biomarker in Pan-Cancer, Especially in Colon Adenocarcinoma [frontiersin.org]

- 8. embopress.org [embopress.org]

- 9. Research Portal [scholarship.miami.edu]

- 10. Dynein achieves processive motion using both stochastic and coordinated stepping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [scholarworks.umass.edu]

- 12. Reconstitution of dynein transport to the microtubule plus end by kinesin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Phospho-HDAC6 Gathers Into Protein Aggregates in Parkinson’s Disease and Atypical Parkinsonisms [frontiersin.org]

- 14. Scholars@Duke publication: The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress. [scholars.duke.edu]

- 15. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. This compound, the First Selective Histone Deacetylase 6 Inhibitor, in Combination with Bortezomib and Dexamethasone for Relapsed or Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rarecancernews.com [rarecancernews.com]

- 21. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Pathways Modulated by Ricolinostat (ACY-1215)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ricolinostat (also known as ACY-1215) is a first-in-class, orally bioavailable, selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are often associated with significant toxicity, this compound's selectivity for the cytoplasmic enzyme HDAC6 offers a more targeted therapeutic approach with a potentially improved safety profile.[1][3][4] Its primary mechanism involves the disruption of crucial cellular processes for protein homeostasis, leading to cytotoxic effects in cancer cells, particularly in hematological malignancies like multiple myeloma and lymphoma.[5][6] This document provides a comprehensive overview of the core cellular pathways modulated by this compound, presents quantitative data on its activity, details key experimental protocols for its evaluation, and visualizes the involved biological processes.

Core Mechanism of Action: Selective HDAC6 Inhibition

This compound is a potent and highly selective inhibitor of the class IIb HDAC, HDAC6.[7][8] Its selectivity is a key feature, demonstrating significantly less activity against class I HDACs (HDAC1, 2, 3), which are primarily nuclear and involved in histone deacetylation and gene expression.[7][8][9] HDAC6 is predominantly located in the cytoplasm and has several non-histone substrates, most notably α-tubulin and the chaperone protein Hsp90.[1][4][6] By inhibiting HDAC6, this compound induces hyperacetylation of these substrates, triggering a cascade of downstream cellular events.

The Aggresome Pathway and Disruption of Protein Homeostasis

Cancer cells, especially those like multiple myeloma, are characterized by high rates of protein synthesis and are exquisitely sensitive to proteotoxic stress.[3] When the primary protein degradation machinery, the ubiquitin-proteasome system, is overwhelmed or inhibited, cells rely on an alternative pathway involving the sequestration of misfolded, polyubiquitinated proteins into a perinuclear inclusion body called the aggresome.[3][10]

HDAC6 is a critical mediator of this process. It binds to polyubiquitinated proteins and facilitates their transport along microtubule tracks to the aggresome, a process dependent on the dynein motor complex.[3][4][10] this compound's inhibition of HDAC6 disrupts this salvage pathway.[1][11] This leads to the accumulation of toxic, misfolded protein aggregates throughout the cytoplasm, which cannot be effectively cleared.[1][2] This mechanism is the basis for the strong synergy observed between this compound and proteasome inhibitors (e.g., bortezomib, carfilzomib), as the combination effectively blocks both major routes of aberrant protein disposal, leading to enhanced cancer cell death.[3][11][12]

References

- 1. Facebook [cancer.gov]

- 2. This compound | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rarecancernews.com [rarecancernews.com]

- 6. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Methodological & Application

Ricolinostat In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro use of Ricolinostat (ACY-1215), a selective Histone Deacetylase 6 (HDAC6) inhibitor. The information is intended to guide researchers in designing and executing experiments to evaluate the cellular effects of this compound.

Introduction

This compound is an orally bioavailable and selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily located in the cytoplasm.[1][2] Unlike other HDACs, HDAC6's main substrates are non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90).[2] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrate proteins, disrupting key cellular processes.[1][3] This selective action is believed to result in fewer toxic effects on normal cells compared to pan-HDAC inhibitors.[1]

The primary mechanism of action of this compound involves the disruption of the Hsp90 protein chaperone system through the hyperacetylation of Hsp90.[3] This leads to the accumulation of unfolded and misfolded ubiquitinated proteins, which can induce cancer cell apoptosis and inhibit tumor growth.[1][3] Furthermore, by inducing the acetylation of α-tubulin, this compound can affect microtubule dynamics.[4] this compound has demonstrated anti-tumor effects as a single agent and in combination with other drugs in various cancers, including multiple myeloma, lymphoma, glioblastoma, melanoma, and breast cancer.[5]

Signaling Pathway of this compound (HDAC6 Inhibition)

This compound's primary target is HDAC6. Inhibition of HDAC6 leads to a cascade of downstream effects that ultimately result in apoptosis and cell cycle arrest in cancer cells. The pathway involves the hyperacetylation of α-tubulin and Hsp90, leading to endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and modulation of key signaling pathways like PI3K/Akt/mTOR and ERK.

Caption: this compound inhibits HDAC6, leading to downstream effects that promote apoptosis.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. These values demonstrate the dose-dependent cytotoxic effects of the compound.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HBL-1 | Non-Hodgkin's Lymphoma | 1.6 | 48 | [6] |

| WSU-NHL | Non-Hodgkin's Lymphoma | 1.97 | 48 | [4] |

| Hut-78 | Non-Hodgkin's Lymphoma | 1.51 | 48 | [4] |

| Granta-519 | Mantle Cell Lymphoma | >20 | 48 | [4] |

| Jeko-1 | Mantle Cell Lymphoma | 8.65 | 48 | [7] |

| A-172 | Glioblastoma | 10 nM (inhibits growth) | 24/48 | [6] |

| U87MG | Glioblastoma | 10 nM (inhibits growth) | 24/48 | [6] |

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

This compound (ACY-1215)

-

Dimethyl sulfoxide (DMSO)

-

Appropriate cancer cell line (e.g., WSU-NHL, Hut-78, Jeko-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2-3 x 10^4 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8] Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).[4]

-

Cell Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. For the control wells, add medium with the same concentration of DMSO used for the highest drug concentration.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[4]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression and acetylation of proteins following this compound treatment.

Materials:

-

This compound-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated α-tubulin, anti-α-tubulin, anti-PARP, anti-caspase-3, anti-Bcl-2, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., α-tubulin or GAPDH).

Apoptosis Assay (Flow Cytometry)

This protocol allows for the quantification of apoptotic cells after this compound treatment using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time (e.g., 48 hours). Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.

Caption: A typical workflow for in vitro this compound experiments.

References

- 1. Facebook [cancer.gov]

- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (ACY-1215) suppresses proliferation and promotes apoptosis in esophageal squamous cell carcinoma via miR-30d/PI3K/AKT/mTOR and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. This compound | HDAC | Apoptosis | TargetMol [targetmol.com]

Determining the Optimal Ricolinostat Concentration for Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricolinostat (ACY-1215) is a selective inhibitor of histone deacetylase 6 (HDAC6), a promising target in cancer therapy due to its role in cell proliferation, apoptosis, and protein degradation pathways.[1][2] Determining the optimal concentration of this compound is a critical first step in preclinical studies to ensure meaningful and reproducible results. These application notes provide detailed protocols for establishing the effective dose of this compound in various cancer cell lines, focusing on the assessment of cell viability, target engagement, and downstream signaling effects.

Introduction

This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of HDAC6.[1] Unlike pan-HDAC inhibitors, this compound's selectivity for the cytoplasmic enzyme HDAC6 is thought to reduce the toxicity associated with the inhibition of nuclear HDACs.[1] The primary substrate of HDAC6 is α-tubulin, and its inhibition leads to hyperacetylation of tubulin, disrupting microtubule dynamics, protein trafficking, and ultimately inducing cancer cell apoptosis.[2][3] Furthermore, this compound has been shown to interfere with the aggresome pathway, a cellular mechanism for clearing misfolded proteins, making it a compelling agent for combination therapies, particularly with proteasome inhibitors.[1] This document outlines standardized procedures to determine the optimal this compound concentration for specific cell lines, a crucial parameter for in vitro efficacy and mechanism of action studies.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a compound. The IC50 values for this compound can vary significantly between different cell lines and are dependent on the duration of exposure. Below is a summary of reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| WSU-NHL | Non-Hodgkin's Lymphoma | 48 | 1.97 | [2] |

| Hut-78 | T-cell Lymphoma | 48 | 1.51 | [2] |

| Granta-519 | Mantle Cell Lymphoma | 48 | 20-64 | [2] |

| Jeko-1 | Mantle Cell Lymphoma | Not Specified | Not Specified | [2] |

| RL | Non-Hodgkin's Lymphoma | Not Specified | Not Specified | [3] |

| Karpas-299 | Anaplastic Large Cell Lymphoma | Not Specified | Not Specified | [3] |

| Multiple Myeloma (MM) cell lines | Multiple Myeloma | 48 | 2-8 | [4] |

| ANBL-6.BR (Bortezomib-resistant) | Multiple Myeloma | 48 | Active (Specific IC50 not provided) | [4] |

Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, passage number, serum concentration). It is strongly recommended that researchers determine the IC50 for their specific cell line and experimental setup.

Experimental Protocols

Determining Cell Viability and IC50 using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound and determine its IC50 value. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound (powder or stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Sterile PBS

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a 2X stock solution of this compound in complete medium from a concentrated DMSO stock. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.

-

Perform serial dilutions of the 2X this compound stock to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the cells and add 100 µL of the various concentrations of this compound or control solutions to the respective wells.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Assessing Target Engagement: Western Blot for Acetylated α-Tubulin

This protocol details the detection of acetylated α-tubulin, a direct pharmacodynamic biomarker of this compound activity, using Western blotting. An increase in acetylated α-tubulin indicates successful target engagement by the inhibitor.

Materials:

-

This compound-treated and control cell lysates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-acetylated-α-Tubulin (Lys40) antibody

-

Mouse anti-α-Tubulin antibody (loading control)

-

Rabbit or Mouse anti-β-Actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 4-24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated α-tubulin (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for a loading control (α-tubulin or β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the loading control.

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound's primary mechanism involves the selective inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This disrupts microtubule function and intracellular transport, contributing to apoptosis. Additionally, HDAC6 inhibition impacts the PI3K/Akt pathway and induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), further promoting cell death in cancer cells.

Caption: this compound inhibits HDAC6, leading to tubulin hyperacetylation and apoptosis.

Experimental Workflow for Determining Optimal this compound Concentration

The following diagram outlines the general workflow for identifying the optimal concentration of this compound for a given cell line.

Caption: Workflow for determining the optimal this compound concentration.

This compound's Impact on PI3K/Akt and ER Stress Signaling Pathways

This compound has been shown to modulate key survival and stress response pathways in cancer cells. Inhibition of HDAC6 can lead to the downregulation of the pro-survival PI3K/Akt pathway. Furthermore, the disruption of protein degradation pathways by this compound can induce ER stress and activate the UPR, which, when prolonged, triggers apoptosis.

Caption: this compound inhibits the PI3K/Akt pathway and induces ER stress.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific in vitro studies. By systematically evaluating cell viability and confirming target engagement, investigators can establish a robust experimental framework for exploring the therapeutic potential of this selective HDAC6 inhibitor. The provided diagrams offer a visual representation of the underlying mechanisms and experimental workflows, facilitating a deeper understanding of this compound's mode of action. It is imperative to adapt these protocols to specific cell lines and experimental conditions to ensure the generation of accurate and reliable data.

References

Application Notes and Protocols for Ricolinostat in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for designing and executing a preclinical in vivo study using a xenograft mouse model to evaluate the efficacy of Ricolinostat (ACY-1215), a selective Histone Deacetylase 6 (HDAC6) inhibitor. These application notes and protocols are intended for researchers in oncology and drug development, offering a comprehensive framework from experimental design to data analysis.

Introduction

This compound is an orally bioavailable, selective inhibitor of HDAC6, a class IIb histone deacetylase.[1][2] Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 is thought to reduce the toxic effects on healthy cells.[1] Its mechanism of action involves the hyperacetylation of non-histone proteins, such as α-tubulin and heat-shock protein 90 (Hsp90), leading to the disruption of protein degradation pathways, accumulation of misfolded proteins, and ultimately, cancer cell apoptosis.[1][3][4] Preclinical studies have demonstrated this compound's anti-tumor activity in various cancer models, including multiple myeloma and breast cancer, both as a single agent and in combination with other therapies.[5][6][7] This document outlines a detailed experimental design for a xenograft mouse model to assess the in vivo efficacy of this compound.

Signaling Pathway

The primary target of this compound is HDAC6, a cytoplasmic enzyme that deacetylates several key proteins involved in cell motility, protein quality control, and signaling.[8][9][10] Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin, which affects microtubule stability and cell migration.[4] Furthermore, this compound-mediated hyperacetylation of Hsp90 disrupts its chaperone function, leading to the degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation.[1][4] HDAC6 has also been shown to modulate signaling pathways such as PI3K-AKT and NF-κB.[8][11]

Caption: this compound inhibits HDAC6, leading to downstream effects on cellular proteins and pathways.

Experimental Design and Protocols

This section outlines a comprehensive protocol for a cell line-derived xenograft (CDX) model to evaluate the anti-tumor activity of this compound.

I. Cell Culture and Animal Model

Table 1: Experimental Components

| Component | Specification |

| Cell Line | MDA-MB-231 (human breast adenocarcinoma) |

| Animal Strain | Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice |

| Age of Animals | 6-8 weeks |

| Housing | Sterile, pathogen-free conditions in an accredited animal facility. |

Protocol 1: Cell Culture

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

-

Prior to injection, harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in sterile PBS or Matrigel.

II. Xenograft Implantation

Protocol 2: Subcutaneous Xenograft Implantation

-

Anesthetize the mice using isoflurane.

-

Prepare a cell suspension of 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel.[12]

-

Inject the cell suspension subcutaneously into the right flank of each mouse.[13]

-

Monitor the mice for tumor growth.

III. Treatment Regimen

Table 2: Treatment Groups

| Group | Treatment | Dose | Route | Schedule |

| 1 | Vehicle Control | - | Oral gavage | Daily |

| 2 | This compound | 50 mg/kg | Oral gavage | Daily |

| 3 | Paclitaxel | 10 mg/kg | Intraperitoneal | Twice weekly |

| 4 | This compound + Paclitaxel | 50 mg/kg + 10 mg/kg | Oral gavage / Intraperitoneal | Daily / Twice weekly |

Note: The combination with Paclitaxel is included as this compound has shown synergistic effects with taxanes.[5][7]

Protocol 3: Drug Formulation and Administration

-

This compound Formulation: Prepare a stock solution of this compound in DMSO. For oral administration, dilute the stock solution in corn oil to the final concentration. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[14]

-

Paclitaxel Formulation: Formulate Paclitaxel according to the manufacturer's instructions, typically in a cremaphor-based vehicle.

-

Administration:

-

Begin treatment when tumors reach an average volume of 100-150 mm³.[15]

-

Administer this compound or vehicle daily via oral gavage.

-

Administer Paclitaxel or vehicle twice weekly via intraperitoneal injection.

-

Monitor animal weight and overall health daily.

-

IV. Efficacy Assessment

Protocol 4: Tumor Measurement and Analysis

-

Measure tumor dimensions (length and width) twice weekly using digital calipers.[16]

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[16][17]

-

Plot tumor growth curves for each treatment group (mean tumor volume ± SEM vs. time).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the excised tumors.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Table 3: Key Efficacy Endpoints

| Endpoint | Description |

| Tumor Volume | Measured twice weekly to monitor tumor growth. |

| Tumor Weight | Measured at the end of the study. |

| Tumor Growth Inhibition (TGI) | Percentage of tumor growth reduction in treated vs. control groups. |

| Body Weight | Monitored daily as an indicator of toxicity. |

| Survival | Kaplan-Meier survival analysis can be performed if the study continues until a humane endpoint is reached. |

V. Pharmacodynamic and Histological Analysis

Protocol 5: Tissue Collection and Processing

-

At the end of the study, collect tumors and other relevant tissues (e.g., spleen, liver).

-

Fix a portion of each tumor in 10% neutral buffered formalin for histological analysis.

-

Snap-freeze the remaining tumor tissue in liquid nitrogen for protein and RNA analysis.

-

Collect blood samples for pharmacokinetic and pharmacodynamic analysis.[18][19]

Protocol 6: Western Blot Analysis

-

Prepare protein lysates from the frozen tumor tissues.

-

Perform Western blot analysis to assess the levels of:

Protocol 7: Immunohistochemistry (IHC)

-

Embed the formalin-fixed tissues in paraffin and section them.

-

Perform IHC staining for:

Experimental Workflow

Caption: A streamlined workflow for the this compound xenograft study.

Data Presentation and Interpretation

All quantitative data should be summarized in tables and figures. Statistical analysis, such as t-tests or ANOVA, should be used to determine the significance of the observed differences between treatment groups.

Table 4: Example Data Summary

| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | N/A | |||

| This compound (50 mg/kg) | ||||

| Paclitaxel (10 mg/kg) | ||||

| This compound + Paclitaxel |

Logical Relationships in Experimental Design

Conclusion

This document provides a detailed framework for conducting a xenograft mouse model study to evaluate the in vivo efficacy of this compound. By following these protocols, researchers can generate robust and reproducible data to support the preclinical development of this promising HDAC6 inhibitor. Adherence to ethical guidelines for animal research is paramount throughout the execution of these experiments.

References

- 1. Facebook [cancer.gov]

- 2. This compound | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rarecancernews.com [rarecancernews.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HDAC6 - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 14. selleckchem.com [selleckchem.com]

- 15. sites.math.duke.edu [sites.math.duke.edu]

- 16. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

Assessing Apoptosis Following Ricolinostat Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction